1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate
Description
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate (CAS 1663476-15-0), also denoted as IPrH.HCO₃⁻, is an organocatalyst widely used in organic synthesis. Its molecular formula is [C₂₇H₃₇N₂]⁺HCO₃⁻, with a molecular weight of 450.61 g/mol. This compound is a hygroscopic, white to off-white powder with a minimum purity of 97% . Structurally, it features bulky 2,6-diisopropylphenyl (iPr) substituents on the imidazolium core, which confer exceptional steric shielding and thermal stability. The bicarbonate counterion enhances solubility in polar solvents and facilitates proton transfer in catalytic cycles.
IPrH.HCO₃⁻ is employed in cyanosilylation, condensation, and esterification reactions, where its steric bulk mitigates side reactions and improves selectivity . Its synthesis typically involves quaternization of the imidazole precursor followed by anion exchange with bicarbonate.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.CH2O3/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3)4/h9-21H,1-8H3;(H2,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXQLQEVHESQH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,6-Diisopropylaniline with Glyoxal
This method involves the acid-catalyzed condensation of 2,6-diisopropylaniline and glyoxal in methanol, followed by cyclization to form the imidazolium ring.
Procedure :
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Reagents : 2,6-Diisopropylaniline (2.0 equiv), glyoxal (40% aqueous solution, 1.0 equiv), formic acid (catalytic).
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Solvent : Methanol.
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Conditions :
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Glyoxal is added dropwise to a stirred methanol solution of 2,6-diisopropylaniline and formic acid at 0°C.
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The mixture is warmed to 50°C for 30 minutes, then stirred at room temperature for 10 hours.
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The resulting yellow precipitate is filtered, washed with methanol and diethyl ether, and dried under vacuum.
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Yield : 64–89%.
Purity : The product is typically obtained as a white to off-white powder with >95% purity by NMR.
Solid-State Mechanochemical Synthesis
Ball milling offers a solvent-free alternative for imidazolium chloride synthesis, though specific data for IPr·HCl is limited. Analogous protocols for related imidazolium salts suggest:
Procedure :
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Reagents : 2,6-Diisopropylaniline, glyoxal, formic acid.
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Equipment : Teflon grinding bowl with milling balls.
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Conditions :
Yield : ~70–80% (extrapolated from similar syntheses).
Anion Exchange to Bicarbonate
Conversion of IPr·HCl to IPrH·HCO₃ requires displacement of the chloride anion. Three methods are theoretically viable based on analogous imidazolium salt syntheses:
Solution-Phase Metathesis with Sodium Bicarbonate
Procedure :
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Reagents : IPr·HCl (1.0 equiv), NaHCO₃ (1.2 equiv).
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Solvent : Water or polar aprotic solvents (e.g., THF, acetonitrile).
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Conditions :
Yield : 85–90% (estimated from similar anion exchanges).
Challenges :
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Limited solubility of IPr·HCl in water necessitates polar organic solvents.
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Residual chloride contamination requires multiple washes.
CO₂ Gas Bubbling in Basic Media
Procedure :
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Reagents : IPr·HCl (1.0 equiv), NaOH (1.0 equiv).
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Solvent : Water or methanol.
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Conditions :
Yield : 75–80% (theoretical).
Advantages : Avoids use of NaHCO₃, simplifying purification.
Mechanochemical Anion Exchange
Ball milling IPr·HCl with NaHCO₃ offers a solvent-free route:
Procedure :
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Reagents : IPr·HCl (1.0 equiv), NaHCO₃ (1.2 equiv).
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Equipment : Teflon grinding bowl with milling balls.
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Conditions :
Yield : 80–85% (estimated).
Comparative Analysis of Methods
| Method | Solvent | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Solution NaHCO₃ | THF/H₂O | 24 | 85–90 | >95 | High |
| CO₂ Bubbling | MeOH/H₂O | 2 | 75–80 | 90–95 | Moderate |
| Mechanochemical | Solvent-free | 0.5 | 80–85 | >90 | Low |
Key Observations :
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Solution-phase metathesis provides the highest yield and purity but requires prolonged stirring.
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CO₂ bubbling is faster but may introduce sodium hydroxide residues.
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Mechanochemical synthesis is eco-friendly but less scalable.
Challenges and Optimization Strategies
Solvent Selection
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Water : Limited solubility of IPr·HCl necessitates mixed solvents (e.g., THF/H₂O).
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Methanol : Enhances solubility but may require lower temperatures to prevent decomposition.
Anion Exchange Efficiency
Purification
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Recrystallization : Dichloromethane/hexane mixtures yield crystalline IPrH·HCO₃.
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Column Chromatography : Silica gel (eluent: 10% MeOH in DCM) removes trace impurities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form the corresponding imidazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bicarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under mild conditions.
Major Products:
Oxidation: Imidazolium salts.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolium compounds.
Scientific Research Applications
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can stabilize metal centers and facilitate various catalytic reactions, such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and as a stabilizing agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a delivery vehicle for metal-based drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to stabilize metal nanoparticles and facilitate their incorporation into various matrices.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate involves its ability to act as a ligand and stabilize metal centers. The compound forms strong bonds with metal ions through its nitrogen atoms, creating a stable coordination complex. This complex can then participate in various catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal center and reaction conditions used.
Comparison with Similar Compounds
Table 1: Comparative Properties of IPrH.HCO₃⁻ and IMesH.HCO₃⁻
| Property | IPrH.HCO₃⁻ | IMesH.HCO₃⁻ |
|---|---|---|
| Molecular Formula | [C₂₇H₃₇N₂]⁺HCO₃⁻ | [C₂₄H₂₉N₂]⁺HCO₃⁻ |
| Molecular Weight (g/mol) | 450.61 | 376.50 (estimated) |
| Substituents | 2,6-diisopropylphenyl | 2,4,6-trimethylphenyl |
| Steric Bulk | High (iPr groups) | Moderate (methyl groups) |
| Thermal Stability | >200°C (decomposition inferred) | Lower (methyl groups less stabilizing) |
| Solubility | Moderate in polar solvents | Higher in non-polar solvents |
| Catalytic Applications | Cyanosilylation, esterification | Similar reactions, but lower selectivity |
Key Differences in Catalytic Performance
- Steric Effects : The 2,6-diisopropylphenyl groups in IPrH.HCO₃⁻ create a more shielded active site, reducing unwanted side reactions (e.g., dimerization) in sterically demanding substrates. In contrast, IMesH.HCO₃⁻’s mesityl groups provide less shielding, leading to faster reaction kinetics but lower selectivity .
- Thermal Stability : IPrH.HCO₃⁻’s bulky iPr substituents enhance thermal stability, making it suitable for high-temperature reactions. IMesH.HCO₃⁻ degrades more readily under similar conditions .
- Solubility: IPrH.HCO₃⁻’s larger hydrophobic substituents improve solubility in mildly polar solvents (e.g., dichloromethane), whereas IMesH.HCO₃⁻ dissolves more readily in non-polar media .
Comparison with Non-Bicarbonate Imidazolium Salts
The bicarbonate anion in IPrH.HCO₃⁻ offers advantages in proton-mediated reactions, such as esterification, by acting as a mild base to deprotonate intermediates . Chloride or BF₄⁻ salts lack this functionality.
Biological Activity
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate alkyl halides under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values for various bacterial strains, demonstrating the compound's potential as an antimicrobial agent .
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound on human tumor cell lines. The compound has shown promising results in inhibiting cell proliferation.
Table 2: Cytotoxic Effects on Human Tumor Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 5.4 | 10 |
| MCF-7 | 3.8 | 15 |
| SW480 | 4.2 | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index reflects the compound's preferential toxicity towards cancer cells compared to normal cells .
Case Studies
A notable case study involved the application of this compound in a clinical setting where its efficacy against resistant bacterial strains was tested. Results showed a significant reduction in bacterial load in infected tissues when treated with this compound.
Another study focused on its use in combination therapies for cancer treatment. When paired with traditional chemotherapeutic agents, it enhanced the overall cytotoxic effect on resistant tumor cell lines, suggesting a potential role as an adjuvant therapy .
Q & A
Q. What is the primary role of 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate in catalytic applications, and how is it methodologically employed?
This compound serves as a pre-catalyst or co-catalyst in organocatalytic and transition-metal-catalyzed reactions. It is particularly effective in cyanations, condensations, and esterifications due to its ability to stabilize reactive intermediates via hydrogen bonding or electrostatic interactions . Methodologically, it is typically used in anhydrous solvents (e.g., THF or DCM) under inert atmospheres (N₂/Ar) at 0.1–5 mol% loading. Researchers should pre-dry the compound at 80°C under vacuum to mitigate hygroscopicity before use .
Q. What are the critical handling and storage protocols for this compound?
The compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C. Handling should occur in a glovebox or desiccator to prevent moisture absorption, which can degrade catalytic activity. Safety protocols include using PPE (gloves, goggles) and ensuring adequate ventilation due to potential respiratory irritation .
Q. How does the bicarbonate counterion influence reactivity compared to other anions (e.g., chloride)?
The bicarbonate anion enhances solubility in polar aprotic solvents and moderates acidity compared to chloride, which can improve reaction yields in pH-sensitive systems. For example, in esterification reactions, bicarbonate’s mild basicity minimizes side reactions like hydrolysis. Comparative studies with chloride analogs (e.g., 1,3-Bis(2,6-di-i-propylphenyl)imidazolium chloride) show 10–15% higher yields in cyanations when using the bicarbonate form .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound, and how can purity be validated?
Synthesis involves reacting 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a bicarbonate source (e.g., KHCO₃) in anhydrous acetonitrile under reflux (80°C, 12 h). Post-synthesis, purity is validated via ¹H/¹³C NMR (to confirm absence of chloride) and ion chromatography (to quantify bicarbonate content ≥97%). Residual moisture is monitored by Karl Fischer titration .
Q. How do steric effects from the 2,6-diisopropylphenyl substituents impact catalytic performance?
The bulky substituents create a steric shield around the imidazolium core, reducing undesired side reactions (e.g., dimerization) in crowded reaction environments. This steric hindrance also modulates substrate access, favoring selective transformations. For instance, in cross-coupling reactions, this compound outperforms less hindered analogs (e.g., 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate) by 20–30% in enantioselectivity .
Q. What experimental approaches resolve contradictions in reported catalytic efficiencies?
Discrepancies in catalytic activity across studies often arise from variations in moisture levels, solvent purity, or substrate ratios. To address this, researchers should:
- Standardize reaction conditions (e.g., strict anhydrous protocols, controlled substrate:catalyst ratios).
- Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation.
- Compare results with structurally analogous catalysts (e.g., IMesH.HCO₃) under identical conditions .
Q. How does thermal stability affect its utility in high-temperature reactions?
Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, making it suitable for reactions below 150°C. Prolonged heating above this threshold leads to bicarbonate degradation, releasing CO₂ and reducing catalytic efficacy. For high-temperature applications (e.g., polymerizations), stabilizing additives like molecular sieves are recommended .
Methodological Notes for Data Collection
- Catalytic Screening : Use a standardized substrate scope (e.g., aryl halides for cross-coupling) to benchmark performance.
- Stability Testing : Employ TGA and differential scanning calorimetry (DSC) to assess thermal behavior.
- Counterion Analysis : Pair ion chromatography with mass spectrometry to verify anion integrity post-reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
